

Clinical trial results and updates for BF-844

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Compound of Interest		
Compound Name:	BF-844	
Cat. No.:	B606051	Get Quote

A new investigational drug, **BF-844**, is emerging as a potential first-in-class therapy for Usher syndrome type 3 (USH3), a rare genetic disorder characterized by progressive hearing and vision loss.[1] Currently in early-stage clinical development, **BF-844** represents a novel therapeutic approach by targeting the underlying protein defect associated with the disease.

Phase I Clinical Trial Initiated

A Phase I clinical trial for **BF-844** has been launched in Perth, Australia, to assess the drug's safety, tolerability, and pharmacokinetics in humans.[1] This initial study is a critical step in the clinical development process and is anticipated to be completed in September 2025.[1] The trial is sponsored by the USH III Initiative, a non-profit organization dedicated to finding treatments for this condition.[1]

Preclinical Data and Mechanism of Action

Preclinical studies have demonstrated promising results for **BF-844**. In a mouse model of Usher syndrome type 3, the administration of **BF-844** was shown to protect against progressive hearing loss.[2]

The underlying cause of USH3 is a mutation in the CLRN1 gene, which leads to a defective Clarin-1 protein.[1][2] **BF-844** functions as a small molecule chaperone. Its mechanism of action involves a post-translational interaction with heat shock proteins, specifically HSP60 and HSP90, to stabilize the mutated Clarin-1 protein.[2] This stabilization allows the protein to be correctly localized to the plasma membrane, where it can function properly.[2]

Below is a summary of the available information on **BF-844**:



Parameter	Information
Drug Name	BF-844
Therapeutic Area	Usher Syndrome Type 3 (USH3)
Mechanism of Action	Small molecule chaperone; stabilizes mutant Clarin-1 protein via interaction with HSP60 and HSP90.[2]
Clinical Trial Phase	Phase I[1]
Trial Status	Active; expected completion in September 2025. [1]
Primary Endpoints (Phase I)	Safety, Tolerability, Pharmacokinetics.[1]
Sponsor	USH III Initiative.[1]

Comparison with Other Therapeutic Strategies

As **BF-844** is a first-in-class small molecule therapeutic for USH3, there are no direct drug-to-drug comparisons with approved therapies. The primary alternative therapeutic strategies for genetic disorders like Usher syndrome are gene therapies.



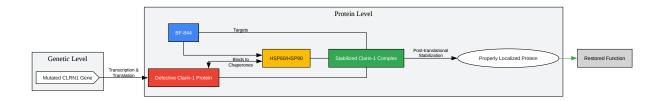
Therapeutic Approach	BF-844 (Small Molecule Chaperone)	Gene Therapy
Mechanism	Stabilizes existing mutant protein to restore function.[2]	Introduces a correct copy of the faulty gene to produce a functional protein.
Administration	Oral drug.[1]	Typically involves viral vectors for gene delivery.
Development Stage for USH3	Phase I clinical trial.[1]	Preclinical and research stages for hearing loss in Usher syndrome.[2]
Potential Advantages	Potentially less complex manufacturing and administration.	Aims to provide a long-term or one-time treatment.
Potential Challenges	Requires continuous dosing; long-term efficacy and safety are unknown.	Complex delivery to target cells; potential for immune response.

Experimental Protocols and Methodologies

The development of **BF-844** involved a cell-based high-throughput screening process to identify molecules capable of stabilizing the defective Clarin-1 protein.[2] Preclinical efficacy was established using a knock-in mouse model of Usher 3 that exhibits progressive hearing loss.[2] The ongoing Phase I clinical trial will follow a standard dose-escalation design to determine the maximum tolerated dose and assess the safety profile in human subjects.

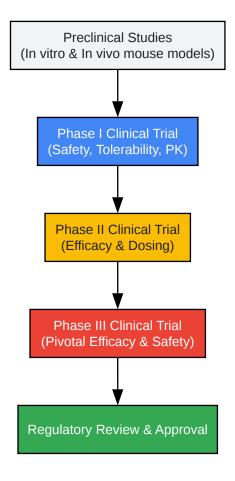
Visualizing the Pathway and Workflow





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Caption: Mechanism of action of BF-844 in stabilizing mutant Clarin-1 protein.



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Caption: Simplified clinical trial workflow for BF-844 development.

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References

- 1. Safety Clinical Trial Launched for Usher Syndrome 3 Drug Foundation Fighting Blindness [fightingblindness.org]
- 2. researchgate.net [researchgate.net]
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